molecular formula C18H19N B2551620 2-(3,4-Dimethylphenyl)-6-ethylindolizine CAS No. 881041-82-3

2-(3,4-Dimethylphenyl)-6-ethylindolizine

Cat. No.: B2551620
CAS No.: 881041-82-3
M. Wt: 249.357
InChI Key: IQXSPRVDBPWCAU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-6-ethylindolizine is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.357. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

2-(3,4-Dimethylphenyl)-6-ethylindolizine is a compound that can be synthesized through various chemical reactions, often involving the coupling of indolizine derivatives with dimethylphenyl-based compounds. Studies on similar molecules, such as 2-phenyl-3-thioformylindolizine, have shown novel desulfur coupling reactions in the presence of tributylphosphine, leading to the formation of (E)-1,2-bis(3-indolizinyl)ethenes (Wei-wei Liu et al., 2007). Such methodologies highlight the reactivity and potential synthetic utility of indolizine derivatives in organic synthesis.

Structural and Spectral Analyses

Indolizine compounds and their derivatives, including those with dimethylphenyl substitutions, have been extensively studied for their molecular structure and spectral properties. For instance, compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been characterized using techniques such as FT-IR, NMR, UV-Vis, and elemental analysis (R. N. Singh et al., 2013). These analyses provide insights into the electronic structure, bonding patterns, and chemical reactivity of such molecules.

Electronic and Optical Properties

The electronic and optical properties of indolizine derivatives, especially those modified with dimethylphenyl groups, are of considerable interest in materials science. For example, 2,5-di(aryleneethynyl)pyrazine derivatives, closely related to indolizine structures, have been synthesized and studied for their structural, optoelectronic properties, and potential in light-emitting devices (L. Zhao et al., 2004). These studies underscore the potential of indolizine derivatives in developing new materials with desirable electronic and photophysical properties.

Coordination Chemistry

The coordination chemistry of indolizine derivatives, including those with dimethylphenyl groups, is another area of active research. Compounds like 2,6-diarylpyrazines have shown diverse coordination behaviors with silver(I), leading to the formation of discrete complexes and polymeric networks. The nature of the substituents significantly influences the coordination patterns and the resulting supramolecular architectures (N. Schultheiss et al., 2003). Such studies highlight the versatility of indolizine derivatives in forming complex structures with metal ions, which can have implications in catalysis, materials science, and nanotechnology.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-6-ethylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-4-15-6-8-18-10-17(12-19(18)11-15)16-7-5-13(2)14(3)9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXSPRVDBPWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.